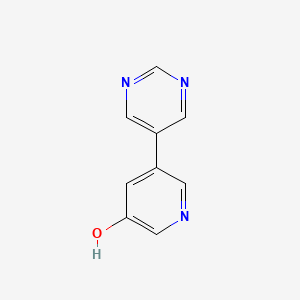

5-(Pyrimidin-5-YL)pyridin-3-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-pyrimidin-5-ylpyridin-3-ol |

InChI |

InChI=1S/C9H7N3O/c13-9-1-7(2-10-5-9)8-3-11-6-12-4-8/h1-6,13H |

InChI Key |

JHWULHNMSXZWHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1O)C2=CN=CN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Pyrimidin 5 Yl Pyridin 3 Ol and Its Derivatization

Direct Synthesis Strategies for 5-(Pyrimidin-5-YL)pyridin-3-OL

Direct synthesis strategies aim to construct the target bi-heterocyclic system in a convergent manner, often by forming a key carbon-carbon bond between pre-functionalized pyridine (B92270) and pyrimidine (B1678525) rings.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between aromatic systems. The Suzuki-Miyaura coupling, in particular, is a widely used method for synthesizing biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

A plausible Suzuki-Miyaura coupling strategy for the synthesis of this compound would involve the reaction between a pyrimidine-5-ylboronic acid or its ester and a halogenated pyridin-3-ol derivative (e.g., 5-bromopyridin-3-ol). The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Pyrimidine-5-boronic acid | 5-Bromopyridin-3-ol | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 |

The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent system. For instance, the use of CuCl as an additive with a TBAF activator has been shown to be essential for promoting certain Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates with organosilanes, suggesting that similar optimizations could be crucial for the synthesis of the target compound. semanticscholar.org

An alternative to coupling pre-formed rings is the construction of one heterocycle onto the other through cyclization reactions. These methods, often involving multi-component reactions, can build molecular complexity rapidly. mdpi.com

The synthesis of the pyrimidine ring can be achieved through various condensation reactions. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for preparing dihydropyrimidines, which can subsequently be oxidized to pyrimidines. clockss.orgmdpi.com A strategy for the target scaffold could involve a Biginelli-type reaction to form a pyrimidine precursor which is then elaborated to include the pyridine ring. clockss.org

For the pyridine ring, Hantzsch pyridine synthesis is a well-established method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. youtube.com More contemporary methods utilize transition-metal catalysts or metal-free conditions for the construction of polysubstituted pyridines from α,β-unsaturated aldehydes and propargylamine, for example. nih.gov A synthetic route could envision the formation of a substituted pyridine ring onto a pre-existing pyrimidine fragment through an intramolecular cyclization pathway. rsc.org

Table 2: Common Cyclization Strategies for Pyridine and Pyrimidine Synthesis

| Reaction Name | Components | Key Features |

|---|---|---|

| Biginelli Reaction | Aryl aldehyde, β-ketoester, Urea/Thiourea | One-pot synthesis of dihydropyrimidines. clockss.org |

| Hantzsch Synthesis | Aldehyde, 2 eq. β-ketoester, Ammonia | Forms dihydropyridines, which are then oxidized. youtube.com |

| [3+3] Cycloaddition | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. researchgate.net |

Precursor Synthesis and Intermediate Transformations Leading to this compound

For cross-coupling approaches, precursors like 5-bromopyrimidine (B23866) and 5-bromopyridin-3-ol are required. 5-bromopyrimidine can be synthesized from uracil (B121893) or other pyrimidine derivatives through halogenation reactions. The synthesis of 5-bromopyridin-3-ol can be achieved from 3-hydroxypyridine (B118123) via electrophilic bromination, though regioselectivity can be a challenge.

A notable precursor is aldehyde-phenylaminopyrimidine (aldehyde-PAP), which can be synthesized from 4-methyl-N³-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine through a sequence of diazotization, addition, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and oxidation. mdpi.com Such multi-step transformations highlight the complexity that can be involved in preparing advanced intermediates for the final assembly of the target scaffold. mdpi.com Similarly, 5-aminopyrazole-4-carbonitriles serve as versatile precursors for creating fused pyrazolo[3,4-b]pyridine systems, demonstrating the utility of highly functionalized building blocks. mdpi.com

Strategies for Derivatization and Analog Synthesis of the this compound Scaffold

Once the core this compound scaffold is obtained, its derivatization is key to exploring its chemical space and potential applications. Functionalization can be targeted at either the pyridine or the pyrimidine ring.

The pyridine ring is electron-deficient, which influences its reactivity. It is generally susceptible to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position under more forcing conditions. nih.gov The presence of the hydroxyl group at the C-3 position is an activating, ortho-, para-directing group, which would facilitate electrophilic substitution (e.g., nitration, halogenation) at the C-2, C-4, and C-6 positions.

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying pyridine rings. researchgate.net Transition metal-catalyzed reactions (using Rh, Ru, Ir) can direct the arylation or olefination of specific C-H bonds, often guided by a directing group. nih.gov The hydroxyl group on the pyridinol ring could potentially act as a directing group or be converted into one (e.g., an ether or ester) to guide regioselective C-H activation at adjacent positions.

The pyrimidine ring is also electron-deficient and can be readily functionalized. The available positions for substitution on the pyrimidine moiety of the target scaffold are C-2, C-4, and C-6. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially if a leaving group such as a halogen is present. nih.gov

For instance, a chloro-substituted pyrimidine ring can react with various nucleophiles like amines, alkoxides, and thiols to introduce a wide range of functional groups. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are highly effective for introducing aryl, alkynyl, and amino groups, respectively, onto a halogenated pyrimidine ring. semanticscholar.orgnih.gov Diversity-oriented synthesis approaches can be employed to add various substituents onto the pyrimidine nitrogen atoms in fused systems like pyrrolo[3,2-d]pyrimidines, a strategy that could be adapted for the target scaffold. nih.gov

Table 3: Common Functionalization Reactions for Pyridine and Pyrimidine Rings

| Ring | Reaction Type | Reagents/Catalysts | Position(s) Targeted |

|---|---|---|---|

| Pyridine | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂ | C-2, C-4, C-6 (activated by 3-OH) |

| Pyridine | Nucleophilic Substitution | R-Li, NaNH₂ | C-2, C-4 (on N-activated rings) |

| Pyridine | C-H Arylation | Pd(OAc)₂, Aryl Halide | C-2, C-3, C-4 (directing group dependent) nih.gov |

| Pyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides (on halo-pyrimidines) | C-2, C-4, C-6 |

| Pyrimidine | Suzuki Coupling | Arylboronic acid, Pd catalyst | C-2, C-4, C-5, C-6 (from halo-pyrimidines) researchgate.net |

Introduction of Diverse Bridging Linkers and Side Chains

The derivatization of the core this compound scaffold is a critical step in modulating its physicochemical properties and biological activity. The hydroxyl group at the 3-position of the pyridine ring serves as a prime handle for introducing a wide array of functionalities, including bridging linkers and complex side chains. These modifications can be used to create bivalent ligands, explore new binding interactions with biological targets, or append probes for mechanistic studies.

One of the most common and effective methods for derivatization at this position is through etherification . The phenolic nature of the pyridin-3-ol moiety allows for O-alkylation reactions with various electrophiles. By employing bifunctional electrophiles, diverse bridging linkers can be installed, connecting the pyridine-pyrimidine core to another molecule or functional group.

Common strategies for introducing these linkers include:

Williamson Ether Synthesis: This classical method involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a pyridinolate anion, which then acts as a nucleophile. Subsequent reaction with a bifunctional linker containing good leaving groups, such as dihaloalkanes (e.g., 1,n-dibromoalkane) or dialkylsulfonates, yields the desired ether-linked derivative. The length and nature of the alkyl chain can be systematically varied to optimize spacing and flexibility.

Mitsunobu Reaction: For more sensitive substrates, the Mitsunobu reaction offers a milder alternative for ether formation. This reaction utilizes a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the hydroxyl group for nucleophilic attack by a suitable pro-nucleophile, or conversely, to couple the pyridinol with a linker containing a terminal alcohol.

Coupling with Activated Spacers: Linkers containing activated esters or other reactive functional groups can be employed. For instance, a linker with a terminal carboxylic acid can be activated in situ (e.g., using carbodiimides like DCC or EDC) and coupled with the pyridinol, although this is more common for forming ester linkages. For ether linkages, linkers pre-functionalized with leaving groups remain the primary choice.

The choice of linker is crucial and can be tailored to the specific application. Flexible linkers like polyethylene (B3416737) glycol (PEG) chains can enhance solubility and provide conformational freedom, while more rigid linkers, such as those incorporating aromatic or cyclic aliphatic units, can impose specific spatial orientations.

Below is a table detailing potential bridging linkers and the corresponding derivatized structures that could be synthesized from this compound.

| Bridging Linker Type | Example Reagent | Potential Derivatized Structure (R-group) | Key Characteristics |

|---|---|---|---|

| Flexible Aliphatic Chain | 1,4-Dibromobutane | -O-(CH₂)₄-Br | Provides flexibility and variable length for distance-activity relationship studies. |

| Rigid Aromatic Spacer | 4-(Bromomethyl)benzyl bromide | -O-CH₂-C₆H₄-CH₂-Br | Introduces conformational rigidity and potential for π-stacking interactions. |

| Hydrophilic PEG Linker | 1-Bromo-2-(2-(2-bromoethoxy)ethoxy)ethane | -O-(CH₂CH₂O)₃-Br | Enhances aqueous solubility and can reduce non-specific binding. |

| Amine-Terminated Linker | N-(3-Bromopropyl)phthalimide (followed by deprotection) | -O-(CH₂)₃-NH₂ | Allows for subsequent conjugation with carboxylic acids, fluorescent tags, etc. |

Green Chemistry Principles and Sustainable Synthesis Approaches in Pyridine-Pyrimidine Chemistry

The synthesis of complex heterocyclic compounds like pyridine-pyrimidine derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and multi-step procedures, leading to significant waste generation. rasayanjournal.co.in In recent years, the principles of green and sustainable chemistry have been increasingly applied to this field to develop more environmentally benign and efficient synthetic routes. nih.gov These approaches aim to reduce the environmental impact by minimizing waste, using safer reagents and solvents, and improving energy efficiency. rasayanjournal.co.in

Key green chemistry strategies employed in the synthesis of pyridine and pyrimidine scaffolds include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. sphinxsai.com Compared to conventional heating, microwave heating is more uniform and rapid, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles with fewer byproducts. sphinxsai.comjaveriana.edu.co This technique is particularly effective for multicomponent reactions and palladium-catalyzed couplings, which are central to pyridine-pyrimidine synthesis. nih.govrsc.org

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial portions of all starting materials. rasayanjournal.co.in This approach is highly atom-economical and efficient, as it reduces the number of synthetic steps and purification processes, thereby saving time, energy, and resources. researchgate.net The Biginelli and Hantzsch reactions are classic examples of MCRs that can be adapted for the synthesis of pyrimidine and pyridine rings, respectively. javeriana.edu.co

Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents like DMF or chlorinated hydrocarbons. jocpr.com Green chemistry promotes the use of safer alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.injocpr.com In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent-related waste and hazards. javeriana.edu.co

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. Catalysts increase reaction rates and selectivity, allowing reactions to proceed under milder conditions and reducing energy consumption. In pyridine-pyrimidine synthesis, this includes the use of solid-supported acid or base catalysts, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), and efficient transition-metal catalysts for cross-coupling reactions. jocpr.com

The following table provides a comparative analysis of conventional versus green synthetic approaches for the synthesis of pyrimidine derivatives, highlighting the significant improvements offered by sustainable methods.

| Compound Type | Synthetic Method | Reaction Time | Yield (%) | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | Conventional Heating | 10-12 hours | 90-95% | Ethanol, Reflux | javeriana.edu.coresearchgate.net |

| Microwave-Assisted | 15 minutes | 80-88% | Solvent-free, CaCl₂ catalyst | javeriana.edu.coresearchgate.net | |

| Pyrimido[4,5-d]pyrimidines | Conventional Heating | 3 hours | 80% | Aqueous TBAB | jocpr.com |

| Microwave-Assisted | 32 seconds | 94% | Aqueous TBAB, Solvent-free | jocpr.com | |

| Quinolinylpyrimidine Derivatives | Conventional Heating | 5.5-6.5 hours | 54-65% | Basic media, Reflux | researchgate.net |

| Microwave-Assisted | 21-29 minutes | 73-82% | Basic media | researchgate.net |

The data clearly demonstrates that green chemistry approaches, particularly microwave-assisted synthesis, offer substantial advantages in terms of reaction efficiency and sustainability. sphinxsai.com By significantly reducing reaction times from hours to minutes and often improving yields, these methods align with the core principles of creating chemical processes that are both economically and environmentally viable. eurekaselect.com

Comprehensive Spectroscopic and Analytical Characterization Techniques for 5 Pyrimidin 5 Yl Pyridin 3 Ol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. weebly.com For analogs of 5-(Pyrimidin-5-YL)pyridin-3-OL, both ¹H and ¹³C NMR are utilized to confirm the connectivity of the pyridine (B92270) and pyrimidine (B1678525) rings and the placement of substituents. ipb.pt

In ¹H NMR spectroscopy, the chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J) of the protons are analyzed. The aromatic protons on the pyridine and pyrimidine rings typically resonate in the downfield region (δ 7.0–9.5 ppm) due to the deshielding effects of the aromatic ring currents and electronegative nitrogen atoms. tandfonline.com The proton of the hydroxyl group (-OH) on the pyridine ring can appear over a broad range and may be exchangeable with D₂O.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms in the heterocyclic rings appear at distinct chemical shifts, with those bonded to nitrogen atoms generally found further downfield. ipb.pt The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the intended molecular structure. nih.govmdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex analogs to definitively establish connectivities between protons and carbons. weebly.com

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog Note: The following data is illustrative for a generic analog and actual values will vary based on the specific substitution pattern.

| Technique | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | Pyrimidine H-2, H-4, H-6 | 9.15 - 9.30 | s |

| Pyridine H-2, H-4, H-6 | 8.00 - 8.70 | m | |

| Pyridine-OH | ~10.0 | br s | |

| Other Substituents (e.g., CH₃) | 2.10 - 2.50 | s | |

| ¹³C NMR (DMSO-d₆) | Pyrimidine C-2, C-4, C-6 | 156.0 - 161.0 | - |

| Pyridine Carbons | 125.0 - 155.0 | - | |

| Other Substituents (e.g., CH₃) | 15.0 - 25.0 | - |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org For this compound analogs, the IR spectrum provides key evidence for the presence of the hydroxyl group and the aromatic rings. tandfonline.commdpi.com

The characteristic absorption bands include:

A broad band in the region of 3200-3400 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net

Multiple sharp bands between 3000-3100 cm⁻¹, corresponding to aromatic C-H stretching vibrations.

Strong absorptions in the 1400-1650 cm⁻¹ range, which are attributed to C=C and C=N stretching vibrations within the pyridine and pyrimidine rings. tandfonline.com

Bands in the fingerprint region (below 1400 cm⁻¹) that are unique to the specific molecule and can be used for confirmation against a reference spectrum.

Table 2: Key IR Absorption Frequencies for this compound Analogs

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3400 | Stretching, broad | O-H (hydroxyl) |

| 3000 - 3100 | Stretching | Aromatic C-H |

| 1560 - 1650 | Stretching | C=N (ring) |

| 1400 - 1600 | Stretching | C=C (aromatic ring) |

| 1100 - 1300 | Stretching | C-O (hydroxyl) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular weight, which is then used to deduce the molecular formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound like a this compound analog. acs.org

The compound is ionized, typically using electrospray ionization (ESI), and the resulting molecular ion peak [M+H]⁺ is analyzed. google.com The experimentally measured exact mass is compared to the theoretical mass calculated for the proposed molecular formula. A close match (typically within 5 ppm) provides strong evidence for the correct composition. mdpi.com Analysis of the fragmentation pattern can also offer additional structural information, as the molecule breaks apart in a predictable manner.

Table 3: Example HRMS Data for a Hypothetical Analog, C₁₅H₁₂N₄O

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₄O |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 265.1084 |

| Found Exact Mass (m/z) | 265.1081 |

| Mass Difference (ppm) | 1.1 |

Chromatographic Methods for Compound Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the target compound from reaction byproducts and starting materials, as well as for assessing its purity. researchgate.net

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent mixture. The separated components are visualized, often under UV light. researchgate.net The retention factor (Rf) value is characteristic for a compound in a given solvent system.

Column Chromatography: This is the primary method for purifying the synthesized compounds on a preparative scale. mdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a gradient of solvents (eluent) is passed through the column, separating the components based on their differing affinities for the stationary and mobile phases. mdpi.com Fractions are collected and analyzed by TLC to isolate the pure compound.

Table 4: Typical Chromatographic Conditions for Purification and Analysis

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol (e.g., 10:1 to 5:1) or Ethyl Acetate/Hexanes (e.g., 1:2) | Reaction monitoring, Purity check, Rf determination |

| Column Chromatography | Silica Gel (60-120 mesh) | Gradient elution, often starting with a non-polar solvent (e.g., Hexane) and increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or Methanol) | Purification of the crude product |

Elemental Analysis for Compositional Verification

Elemental analysis, or CHN analysis, is a combustion-based technique that provides the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a compound. researchgate.net The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. tandfonline.commdpi.com Agreement between the found and calculated values, typically within ±0.4%, serves as a crucial verification of the compound's purity and empirical formula. researchgate.net This classical method complements HRMS data to provide definitive proof of the compound's composition.

Table 5: Illustrative Elemental Analysis Data for a Hypothetical Analog, C₁₅H₁₂N₄O

| Element | Calculated (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 68.17 | 68.05 | -0.12 |

| Hydrogen (H) | 4.58 | 4.61 | +0.03 |

| Nitrogen (N) | 21.20 | 21.35 | +0.15 |

Advanced Computational Chemistry and Molecular Modeling Investigations of 5 Pyrimidin 5 Yl Pyridin 3 Ol and Its Analogs

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For 5-(Pyrimidin-5-YL)pyridin-3-OL, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. nih.gov These calculations can predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For pyridinyl-pyrimidine derivatives, these calculations help in identifying the most probable sites for electrophilic and nucleophilic attack, which is invaluable for predicting metabolic pathways and designing synthetic routes. arabjchem.org

Table 1: Predicted Electronic Properties of this compound based on QM Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Indicates a polar nature, influencing solubility and binding. |

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for this compound and its analogs by simulating their interaction with the binding sites of various proteins. tandfonline.com

For analogs of this compound, docking studies have been performed against a range of protein targets, including kinases and other enzymes implicated in disease. tandfonline.comresearchgate.net These studies reveal that the pyridinyl-pyrimidine scaffold can fit into ATP-binding pockets of kinases, a common target in cancer therapy. The nitrogen atoms in the pyrimidine (B1678525) and pyridine (B92270) rings often act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket. The hydroxyl group on the pyridine ring can serve as both a hydrogen bond donor and acceptor, further anchoring the ligand.

Key interacting residues frequently identified in docking studies of similar compounds include amino acids with polar side chains, such as serine, threonine, and glutamic acid, as well as those capable of forming hydrophobic interactions. ashdin.com

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy, which correlates with the inhibitory potency of the compound. researchgate.net For pyridinyl-pyrimidine derivatives, predicted binding energies can range from -7 to -10 kcal/mol, suggesting strong and stable interactions with their target proteins. researchgate.net

The primary modes of interaction typically involve a network of hydrogen bonds, pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues of the protein, and hydrophobic interactions. These interactions collectively determine the specificity and strength of the ligand-target binding.

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Predicted Outcome |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | GLU166, CYS145, SER144 |

| Hydrogen Bond Interactions | Pyrimidine N, Pyridine N, Pyridinol OH |

| Pi-Pi Stacking Interactions | Phenylalanine, Tyrosine |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Assessment

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the ligand-protein complex and to explore the conformational landscape of the ligand within the binding pocket. mdpi.com

For complexes of pyridinyl-pyrimidine analogs, MD simulations can reveal whether the initial binding pose predicted by docking is stable over a period of nanoseconds. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex. mdpi.com Furthermore, MD simulations can identify key conformational changes in both the ligand and the protein upon binding, providing a more accurate representation of the binding event.

In Silico Pharmacokinetic Predictions (e.g., ADMET Analysis, excluding safety/adverse effects)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties. tandfonline.comresearchgate.net For this compound and its analogs, various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. nih.govtandfonline.com

These predictions are based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. ashdin.com Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown in silico to be promising orally active drug candidates. tandfonline.com

Table 3: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good potential for oral administration. |

| Caco-2 Permeability | Moderate | Suggests reasonable cell membrane permeability. |

| P-glycoprotein Substrate | No | Lower likelihood of efflux from cells. |

| CYP450 2D6 Inhibitor | No | Reduced potential for drug-drug interactions. |

Ligand-Based and Structure-Based Drug Design Strategies for this compound Derivatives

Both ligand-based and structure-based approaches are employed to design novel derivatives of this compound with improved potency and selectivity. nih.gov

Ligand-based drug design is utilized when the three-dimensional structure of the target is unknown. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the chemical structures of a series of analogs with their biological activities, leading to the design of new compounds with enhanced properties. nih.gov

Structure-based drug design, on the other hand, relies on the known 3D structure of the target protein. researchgate.net By analyzing the binding pocket and the interactions of a lead compound like this compound, medicinal chemists can rationally design modifications to the molecule to improve its fit and binding affinity. For instance, adding a functional group that can form an additional hydrogen bond with a specific residue in the binding site could significantly enhance the compound's potency.

Preclinical Biological Evaluation and Mechanistic Insights of 5 Pyrimidin 5 Yl Pyridin 3 Ol Derivatives

In Vitro Anti-Proliferative and Cytotoxic Activity in Cancer Cell Lines

The anti-proliferative and cytotoxic effects of derivatives based on the 5-(Pyrimidin-5-YL)pyridin-3-OL scaffold have been investigated across a variety of human cancer cell lines. These studies are crucial in the preclinical assessment of new chemical entities for their potential as anticancer agents.

Specific Cell Lines Utilized (e.g., MCF-7, PC3, A549, HCT116, HepG2)

A broad panel of human cancer cell lines has been employed to evaluate the anticancer potential of this compound derivatives. These include, but are not limited to:

MCF-7: A well-characterized human breast adenocarcinoma cell line. researchgate.netgsconlinepress.comrsc.orgnih.gov

PC3 and DU-145: Human prostate cancer cell lines. researchgate.net

A549: A human lung carcinoma cell line. researchgate.netgsconlinepress.comrsc.org

HCT-116: A human colorectal carcinoma cell line. rsc.orgnih.gov

HepG2: A human hepatocellular carcinoma cell line. gsconlinepress.comrsc.orgnih.gov

HeLa: A human cervical cancer cell line. gsconlinepress.comtandfonline.com

MDA-MB-231: A triple-negative breast cancer cell line. gsconlinepress.comtandfonline.com

Huh-7: Another human hepatocellular carcinoma cell line. gsconlinepress.comnih.gov

HT29: A human colon adenocarcinoma cell line. gsconlinepress.comnih.gov

SK-MEL-5: A human melanoma cell line. rsc.org

UO-31: A renal cancer cell line. rsc.org

MOLT-4 and HL-60(TB): Leukemia cell lines. rsc.orgresearchgate.net

The use of such a diverse range of cell lines allows for the assessment of the breadth of activity and potential selectivity of these compounds against different cancer types.

Assessment Methods (e.g., MTT Assay)

The primary method utilized to quantify the in vitro anti-proliferative and cytotoxic activity of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . researchgate.netgsconlinepress.comrsc.orgtandfonline.commdpi.comnih.gov This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with either a decrease in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect). The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Comparative Analysis with Established Preclinical Agents

The efficacy of newly synthesized this compound derivatives is often benchmarked against established preclinical or clinical anticancer agents. This comparative analysis provides a context for their potency. For instance, some chalcone-incorporated pyridine-pyrimidine derivatives have been compared with etoposide , a known topoisomerase II inhibitor. researchgate.net In other studies, derivatives have been compared to doxorubicin , another widely used chemotherapy drug. gsconlinepress.comnih.govnih.gov For compounds designed as kinase inhibitors, comparisons are made with agents like erlotinib , sorafenib , sunitinib , and roscovitine (B1683857) . gsconlinepress.comrsc.orgrsc.orgrsc.org

For example, certain pyrazolo[3,4-d]pyrimidine derivatives showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines compared to sorafenib. rsc.org Similarly, some pyrimidine-5-carbonitrile derivatives exhibited more potent antiproliferative activity against a panel of cancer cell lines than the EGFR inhibitor erlotinib. gsconlinepress.com

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives This table is for illustrative purposes and combines data from multiple studies on related pyrimidine (B1678525) derivatives.

| Compound Class | Cell Line | IC50 (µM) | Reference Agent | Reference Agent IC50 (µM) | Source |

|---|---|---|---|---|---|

| Chalcone-Pyridine-Pyrimidine | PC3 | 0.032 ± 0.0072 | Etoposide | 1.97 ± 0.45 | researchgate.net |

| Chalcone-Pyridine-Pyrimidine | A549 | 0.041 ± 0.0031 | Etoposide | 2.54 ± 0.112 | researchgate.net |

| Chalcone-Pyridine-Pyrimidine | MCF-7 | 0.057 ± 0.0065 | Etoposide | 3.08 ± 0.135 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | MCF-7 | 0.045 | Sorafenib | 0.144 | rsc.org |

| Pyrazolo[3,4-d]pyrimidine | HCT-116 | 0.006 | Sorafenib | 0.176 | rsc.org |

| Pyrazolo[3,4-d]pyrimidine | HepG2 | 0.048 | Sorafenib | 0.019 | rsc.org |

| Pyrimidine-5-carbonitrile | HepG2 | Varies | Erlotinib | >100 | gsconlinepress.comrsc.org |

| Pyrimidine-5-carbonitrile | A549 | Varies | Erlotinib | 15.2 | gsconlinepress.comrsc.org |

| Pyrimidine-5-carbonitrile | MCF-7 | Varies | Erlotinib | 18.5 | gsconlinepress.comrsc.org |

Investigation of Specific Molecular Targets and Cellular Pathways

To understand the mechanisms underlying their anticancer activity, research has focused on identifying the specific molecular targets and cellular pathways modulated by this compound derivatives.

Kinase Inhibition Studies (e.g., Cyclin-Dependent Kinases, Epidermal Growth Factor Receptor, Tyrosine Kinases, Fibroblast Growth Factor Receptor 4)

A significant area of investigation for pyrimidine-based compounds, including those related to the this compound scaffold, is their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net

Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine core, a structure related to the subject compound, is a well-established bioisostere of the purine (B94841) ring and has been extensively explored for its potential to inhibit CDKs. rsc.orgresearchgate.netnih.gov These enzymes are critical for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. researchgate.net Certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netgsconlinepress.comtandfonline.comtriazolo[1,5-c]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK2/cyclin A2, with some compounds showing greater potency than the reference drug sorafenib. rsc.org Other 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as potent inhibitors of CDK9. nih.govacs.org

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Several pyrimidine derivatives have been designed as ATP-mimicking EGFR tyrosine kinase inhibitors. gsconlinepress.comrsc.org For instance, a series of pyrimidine-5-carbonitrile compounds were synthesized and evaluated, with some showing more potent antiproliferative activity than the established EGFR inhibitor erlotinib. gsconlinepress.com The development of pyrimidine derivatives also extends to targeting resistance mutations, such as the T790M gatekeeper mutation in EGFR. google.com

Tyrosine Kinases: Beyond EGFR, the broader family of tyrosine kinases is a major focus. The pyrimidine scaffold is a key component in many approved tyrosine kinase inhibitors. researchgate.net Research has explored various fused pyrimidine systems for their inhibitory activity against different tyrosine kinases, recognizing their role in tumor cell proliferation, angiogenesis, and metastasis. researchgate.net

Fibroblast Growth Factor Receptor 4 (FGFR4): The FGF19-FGFR4 signaling pathway is a key driver in hepatocellular carcinoma (HCC). nih.gov Consequently, there is significant interest in developing selective FGFR4 inhibitors. nih.govgoogle.comresearchgate.net Derivatives of aminopyridinols and aminopyrimidinols have been designed and synthesized as selective FGFR4 inhibitors. nih.gov Molecular docking studies have helped to elucidate the structural requirements for potent and selective inhibition of FGFR4 over other FGFR isoforms (FGFR1-3), which is important for minimizing off-target toxicities like hyperphosphatemia. nih.govfrontiersin.org Novel 5-formyl-pyrrolo[3,2-b]pyridine derivatives have also been reported as reversible-covalent inhibitors targeting both wild-type and mutant FGFR4. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives This table is for illustrative purposes and combines data from multiple studies on related pyrimidine derivatives.

| Compound Class | Kinase Target | IC50 (µM) | Source |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.057 ± 0.003 | rsc.org |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | CDK2 | 0.022 | researchgate.net |

| 4-(Thiazol-5-yl)pyrimidine | CDK9 | 0.007 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | EGFR | 0.0057 - 0.0095 | nih.gov |

| Aminopyridinol Derivative | FGFR4 | Varies | nih.gov |

| 5-Formyl-pyrrolo[3,2-b]pyridine | FGFR4 | 0.0019 (Biochemical) | nih.gov |

Heat Shock Protein 70 (Hsp70) Inhibition

Heat shock protein 70 (Hsp70) is a molecular chaperone that plays a critical role in cancer by promoting the stability of oncoproteins and inhibiting apoptosis. nih.govnih.gov Its overexpression is linked to resistance to chemotherapy. nih.govonlinejbs.com Inhibition of Hsp70 is therefore considered a promising anticancer strategy.

Research has identified that certain pyrimidine derivatives can act as Hsp70 inhibitors. onlinejbs.com Specifically, studies on 2,5′-thiodipyrimidines, 5-(phenylthio)pyrimidines, and related 3-(phenylthio)pyridines have led to the discovery of compounds that bind to a novel allosteric pocket in the N-terminal domain of Hsp70. nih.govacs.org This binding alters the oncogenic Hsp70-Hsp90 complexes, leading to the degradation of client oncoproteins such as HER2, Raf-1, and STAT3. acs.orggoogle.com This disruption of chaperone function ultimately results in the inhibition of cancer cell growth and the induction of apoptosis. nih.govacs.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for essential methylation reactions and the synthesis of DNA. mdpi.comnih.gov This makes it a significant target for therapeutic agents in various diseases, including cancer and infectious diseases. nih.govresearchgate.net Derivatives of pyrimidine, particularly those fused with other heterocyclic rings like in pyrido[2,3-d]pyrimidines, have been investigated as DHFR inhibitors. mdpi.comrsc.org

Certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated notable activity as DHFR inhibitors. rsc.org Similarly, pyrido[2,3-d]pyrimidine (B1209978) antifolates have been developed as potent and selective nonclassical inhibitors of dihydrofolate reductases. mdpi.com Research into 5-substituted pyrido[2,3-d]pyrimidines has shown their potential as antitumor agents through DHFR inhibition. researchgate.net For instance, the derivative 6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine (compound 6k) exhibited an inhibition rate of over 50% against human DHFR at a concentration of 20 μM. researchgate.net This compound also displayed antiproliferative activities against HL-60 and HeLa cells with IC50 values of 16.6 μM and 8.5 μM, respectively. researchgate.net

| Compound | Target | Inhibition Data | Source |

|---|---|---|---|

| 6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine (6k) | Human DHFR | >50% inhibition at 20 μM | researchgate.net |

Cholinesterase Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for managing neurological conditions like Alzheimer's disease. google.com A series of pyrimidine and pyridine (B92270) diamine derivatives have been designed as dual-binding site cholinesterase inhibitors. nih.gov

Studies have shown that these compounds can act as potent, mixed, or uncompetitive inhibitors of both AChE and BChE. nih.gov For example, in a series of pyrimidine and pyridine diamines, compound 9 was the most active against Electrophorus electricus AChE (EeAChE) with a Kᵢ value of 0.312 μM, while compound 22 was most potent against equine BChE (eqBChE) with a Kᵢ of 0.099 μM. nih.gov Another study on pyridyl–pyridazine hybrids identified compound 5 as a potent dual inhibitor, with IC₅₀ values of 0.26 µM for AChE and 0.19 µM for BuChE. mdpi.com This potency was competitive with the standard drug donepezil (B133215). mdpi.com

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Source |

|---|---|---|---|

| Compound 9 (Pyrimidine diamine derivative) | EeAChE | Kᵢ = 0.312 μM | nih.gov |

| Compound 22 (Pyridine diamine derivative) | eqBChE | Kᵢ = 0.099 μM | nih.gov |

| Compound 3 (Pyridyl–pyridazine hybrid) | BuChE | 0.72 times more effective than donepezil (IC₅₀ = 0.41 µM) | mdpi.com |

| Compound 5 (Pyridyl–pyridazine hybrid) | AChE | IC₅₀ = 0.26 µM | mdpi.com |

| Compound 5 (Pyridyl–pyridazine hybrid) | BuChE | IC₅₀ = 0.19 µM | mdpi.com |

Antimicrobial and Antifungal Activity Assessment

Pyrimidine and pyridine derivatives are of significant interest due to their broad-spectrum biological activities, including antimicrobial and antifungal properties. bohrium.comresearchgate.netekb.eg The aromaticity of the pyrimidine ring provides stability, while reactive sites allow for functionalization to create novel bioactive structures. researchgate.net

Research has demonstrated that various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as different fungal species. bohrium.comresearchgate.net For instance, a study on isonicotinic acid hydrazide derivatives found that compounds containing Br, OCH₃, and Cl groups were highly active antimicrobial agents, with activities surpassing standard drugs like norfloxacin (B1679917) and fluconazole. mdpi.com Specifically, compounds 12, 15, 16, and 17 showed notable activity against Pseudomonas aeruginosa and E. coli with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. mdpi.com These compounds also displayed high antifungal activity against Candida albicans and Candida glabrata with an MIC of 12.5 μg/mL. mdpi.com Other studies have also reported that newly synthesized pyrimidine derivatives possess significant antibacterial and antifungal activity. researchgate.net

| Compound Series | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Isonicotinic acid hydrazide derivatives (12, 15, 16, 17) | P. aeruginosa, E. coli | 6.25–12.5 μg/mL | mdpi.com |

| Isonicotinic acid hydrazide derivatives (12, 15, 16, 17) | C. albicans, C. glabrata | 12.5 μg/mL | mdpi.com |

| Isonicotinic acid hydrazide derivatives (23-27) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 μM/mL | mdpi.com |

Anti-Inflammatory Potential

The anti-inflammatory properties of pyrimidine-based compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is associated with inflammation and pain. nih.govresearchgate.net By suppressing COX-2 activity, these derivatives can reduce the production of prostaglandins (B1171923) (PGE₂), key mediators of inflammation. nih.govresearchgate.net

Several pyrimidine derivatives have shown significant anti-inflammatory effects. For example, pyrano[2,3-d]pyrimidine derivatives 5 and 6 demonstrated potent in vitro anti-inflammatory activity by inhibiting COX-2, with IC₅₀ values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, which is comparable to the standard drug celecoxib (B62257) (IC₅₀ = 0.04 ± 0.01 μmol). nih.gov In in vivo studies using a carrageenan-induced rat paw edema model, 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives 109 and 110 showed significant inflammation inhibition of 87% and 74% after 3 hours, respectively. nih.gov Furthermore, some 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives (compounds 7-9) exhibited anti-inflammatory effects similar to indomethacin, with ED₅₀ values ranging from 8.23 to 11.60 μM. nih.gov

| Compound | Assay/Model | Biological Activity | Source |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine (5) | COX-2 Inhibition | IC₅₀ = 0.04 ± 0.09 μmol | nih.gov |

| Pyrano[2,3-d]pyrimidine (6) | COX-2 Inhibition | IC₅₀ = 0.04 ± 0.02 μmol | nih.gov |

| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile (109) | Rat Paw Edema (3h) | 87% inhibition | nih.gov |

| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile (110) | Rat Paw Edema (3h) | 74% inhibition | nih.gov |

| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine (8) | Rat Paw Edema | ED₅₀ = 8.23 μM | nih.gov |

In Vitro Mechanistic Studies (e.g., Cell Cycle Analysis, Apoptosis Induction)

Understanding the cellular mechanisms of action is vital for the development of new therapeutic agents. For pyrimidine derivatives, in vitro studies often focus on their effects on the cell cycle and the induction of apoptosis (programmed cell death). gsconlinepress.com

Several pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govvulcanchem.comrsc.orgtriazolo[1,5-c]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1 phase of the cell cycle. rsc.orgrsc.org Compound 14 from this series was shown to cause cell growth arrest at the G1 phase in HCT cells, increasing the cell population in this phase from 49.51% to 57.04%. rsc.org This compound also proved to be a potent inducer of apoptosis, with flow cytometric analysis showing a total apoptosis rate of 41.55% (including early and late apoptosis), a significant increase compared to the control (1.85%). rsc.org Similarly, a study on bohrium.comnih.govvulcanchem.comtriazolo[4,5-d]pyrimidine derivatives found that compound 19 could induce cell cycle arrest in the S phase in HGC-27 gastric cancer cells. nih.gov Furthermore, pyrimidine-5-carbonitrile derivatives have also been explored as apoptosis inducers, with compound 7f causing cell cycle arrest at the S-phase followed by caspase 3-dependent apoptosis. researchgate.net

| Compound | Cell Line | Mechanism | Finding | Source |

|---|---|---|---|---|

| Compound 14 (Pyrazolo[3,4-d]pyrimidine derivative) | HCT | Cell Cycle Arrest | Increase in G0-G1 phase from 49.51% to 57.04% | rsc.org |

| Compound 14 (Pyrazolo[3,4-d]pyrimidine derivative) | HCT | Apoptosis Induction | 41.55% total apoptosis (vs. 1.85% in control) | rsc.org |

| Compound 19 ( bohrium.comnih.govvulcanchem.comtriazolo[4,5-d]pyrimidine derivative) | HGC-27 | Cell Cycle Arrest | Induces accumulation of cells in S phase | nih.gov |

| Compound 7f (Pyrimidine-5-carbonitrile derivative) | K562 | Cell Cycle Arrest & Apoptosis | Arrest at S-phase and caspase 3 dependent apoptosis | researchgate.net |

Structure Activity Relationship Sar Studies of 5 Pyrimidin 5 Yl Pyridin 3 Ol Scaffolds

Impact of Substituents on Biological Activity

The biological activity of the 5-(pyrimidin-5-yl)pyridin-3-ol scaffold is significantly influenced by the nature and position of various substituents.

Analysis of Positional Isomerism and Substitution Patterns

The arrangement of substituents on both the pyridine (B92270) and pyrimidine (B1678525) rings plays a critical role in determining the biological efficacy of these compounds. For instance, in a series of pyrazolo[1,5-a]pyrimidines, the substitution pattern on the core scaffold was found to be a key determinant of their inhibitory activity against protein kinases. Specifically, the placement of groups at positions 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine (B1248293) core dictates the potency and selectivity of these inhibitors. muni.czmdpi.com

Similarly, for pyrrolo[3,2-d]pyrimidines, investigations into the effects of substituents at the C4, N5, and C6 positions have shown that aliphatic groups at the N5 position can enhance activity against certain multidrug resistance proteins. mdpi.com The electronic properties of substituents also play a role, as seen in the synthesis of 7-aryl-pyrazolo[1,5-a]pyrimidines, where electron-withdrawing groups on the aryl moiety increased reaction yields, suggesting an influence on the electronic nature of the scaffold. mdpi.com

The regioselectivity of functionalization is also a key aspect. For example, in pyrazolo[1,5-a]pyrimidines, the more electron-deficient pyrimidin-5-yl ring acts as a good electrophilic partner, leading to 3-aryl derivatives, while other conditions favor substitution at the 7-position. mdpi.com

Role of the Hydroxyl Group in the this compound Core

The hydroxyl group at the 3-position of the pyridin-3-ol core is a significant feature for the biological activity of this class of compounds. In related heterocyclic systems, the presence and position of a hydroxyl group are often crucial for interactions with biological targets. For example, in a study of pyrido[1,2-a]pyrimidine (B8458354) derivatives, a hydroxyl group was part of the key pharmacophore for HIV-1 integrase inhibition. scispace.com The dramatic loss of activity observed when a methoxy (B1213986) group is replaced by a hydroxyl group in certain heat shock protein 70 inhibitors highlights the critical role this functional group can play in binding interactions. nih.gov The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in the active sites of enzymes and receptors. For instance, in some pyrimidine derivatives, hydroxyl substitutions on the phenyl ring were found to be important for their antimicrobial activity. nih.gov

Effects of Varied Alkyl, Aryl, and Heteroaryl Substitutions on Activity

The introduction of different alkyl, aryl, and heteroaryl groups at various positions on the this compound scaffold has been shown to significantly modulate biological activity.

Alkyl Substitutions: In a study of pyrrolo[3,2-d]pyrimidine derivatives, it was found that an aliphatic group at the N5 position increased activity against multidrug resistance protein 1 (MRP1). mdpi.com However, in other cases, such as certain FGFR4 inhibitors, the introduction of methyl groups on the pyridine or pyrimidine ring was detrimental to the activity. nih.gov

Aryl and Heteroaryl Substitutions: The nature of aryl and heteroaryl substituents can have a profound impact on activity. For example, in a series of diaryloxazoles, replacing a phenyl group with a 3-pyridine moiety at the 2-position of the oxazole (B20620) significantly increased potency against certain cancer cell lines. nih.gov Conversely, replacing the 3-pyridine with a 1H-pyrrazole led to a marked decrease in activity. nih.gov In another study on pyrazolo[1,5-a]pyrimidines, the presence of a 3-picolylamine or benzylamine (B48309) at the 7-position was a key feature for CDK2 kinase inhibition. muni.cz The substitution of a pyrid-3-yl motif with other heterocycles like pyrid-4-yl, pyrimidin-5-yl, or quinoline (B57606) was generally not well-tolerated in a series of 2-pyridylindoles, with the exception of an azaindole. chemrxiv.org

The following table summarizes the effects of different substitutions on the biological activity of related heterocyclic scaffolds.

| Scaffold | Substitution Position | Substituent | Effect on Activity | Target | Reference |

| Pyrazolo[1,5-a]pyrimidine | 7 | 3-Picolylamine, Benzylamine | Key for activity | CDK2 Kinase | muni.cz |

| Pyrrolo[3,2-d]pyrimidine | N5 | Aliphatic group | Increased activity | MRP1 | mdpi.com |

| Diaryloxazole | 2-position of oxazole | 3-Pyridine (vs. Phenyl) | Increased potency | Cancer cells | nih.gov |

| 2-Pyridylindole | Pyridine core | Pyrid-4-yl, Pyrimidin-5-yl | Detrimental | OGG1 | chemrxiv.org |

| FGFR4 Inhibitors | Pyridine/Pyrimidine ring | Methyl groups | Detrimental | FGFR4 | nih.gov |

Scaffold Modifications and Bioisosteric Replacements to Optimize Activity

Scaffold modification and bioisosteric replacement are key strategies to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds. The pyrimidine ring itself is often considered a bioisostere of a purine (B94841) ring, which is a common motif in many biologically active molecules. rsc.orgresearchgate.net

In the development of CDK2 inhibitors, the purine scaffold of the known inhibitor roscovitine (B1683857) was replaced with a pyrazolo[3,4-d]pyrimidine ring system. rsc.org This bioisosteric replacement aimed to mimic the interactions of the original purine in the ATP binding site of the kinase. rsc.org Further modifications, such as the introduction of a glycyl group, were designed to replicate key hydrogen bonding interactions. rsc.org

Similarly, pyrazolo[1,5-a]pyrimidines have been investigated as bioisosteres of other active scaffolds. muni.cz In another example, a 1,2,4-triazole (B32235) group was successfully used as a bioisosteric replacement for a key amide group in a series of pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors. acs.org This replacement not only maintained the crucial hydrogen bonding interactions but also led to improved metabolic stability. acs.org

The following table provides examples of scaffold modifications and bioisosteric replacements and their outcomes.

| Original Scaffold/Group | Bioisosteric Replacement | Target | Outcome | Reference |

| Purine | Pyrazolo[3,4-d]pyrimidine | CDK2 | Maintained key interactions | rsc.org |

| Amide | 1,2,4-Triazole | CSNK2 | Improved metabolic stability | acs.org |

| Pyridine | Thieno[2,3-b]pyridine | ABC Transporters | Potential for multitarget inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is valuable for predicting the activity of new, unsynthesized analogs and for providing insights into the structural features that are important for activity.

In another study, QSAR models were developed to predict the cytotoxicity of various chemical compounds against a human melanoma cell line. spandidos-publications.com These models utilized different machine learning algorithms, such as Random Forest, and various molecular descriptors to classify compounds as active or inactive. spandidos-publications.com The development of a robust QSAR model typically involves several key steps, including dataset preparation, descriptor calculation, feature selection, model building, and rigorous validation. mdpi.com

Correlation between Computational Predictions and Experimental SAR Data

The integration of computational modeling with experimental SAR studies is a powerful approach in modern drug discovery. Computational methods, such as molecular docking and QSAR, can provide valuable insights that guide the synthesis and testing of new compounds, while experimental data is essential for validating and refining the computational models.

In the development of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, quantum mechanics-based scoring protocols were used to design a series of inhibitors with specific substitutions. muni.cz The experimentally determined biological activities of the synthesized compounds were then correlated with the predicted values, demonstrating the utility of the computational approach in guiding the design process. muni.cz

Molecular docking studies are frequently used to predict the binding modes of ligands within the active site of a target protein, which can help to explain observed SAR data. For example, docking studies on FGFR4 inhibitors were used to investigate the substitution effects of fluorine and methyl groups on activity and selectivity. nih.gov Similarly, in a study of TRPV1 antagonists, docking was used to understand the orientation of ligands in the binding site, and the results were correlated with experimental activities through interaction fingerprints and QSAR models. mdpi.com

The following table illustrates the correlation between computational predictions and experimental findings for related compounds.

| Compound Class | Computational Method | Prediction | Experimental Finding | Reference |

| Pyrazolo[1,5-a]pyrimidines | QM-based scoring | Designed potent inhibitors | Synthesized compounds showed predicted activity | muni.cz |

| FGFR4 Inhibitors | Molecular Docking | Investigated substituent effects | Explained activity and selectivity differences | nih.gov |

| TRPV1 Antagonists | Molecular Docking & QSAR | Predicted binding modes and activity | Correlated with experimental antagonistic activity | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Molecular Docking | Predicted binding mode in CDK2 | Correlated with in vitro inhibitory activity | rsc.org |

Future Perspectives and Broader Academic Impact of 5 Pyrimidin 5 Yl Pyridin 3 Ol Research

Potential for Development as Novel Chemical Probes and Biological Tools

The 5-(pyrimidin-5-yl)pyridin-3-ol scaffold and its analogues have demonstrated considerable potential for development as chemical probes to investigate complex biological systems. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. The development of such probes from the this compound core is supported by several key characteristics.

The inherent biological activity of pyrimidine (B1678525) and pyridine (B92270) derivatives against a range of targets, including kinases, makes them excellent starting points for probe development. For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been developed as highly selective chemical probes for activin receptor-like kinases (ALK) 1 and 2. muni.cz This highlights the potential to fine-tune the selectivity of pyridinyl-pyrimidine structures for specific biological targets. The modular synthesis of these compounds allows for the systematic modification of different parts of the molecule to optimize potency and selectivity. muni.cz

Furthermore, the structure of this compound allows for the introduction of functional groups that can be used for tagging, such as fluorophores or biotin, without significantly disrupting its binding to a target protein. This would enable researchers to visualize the localization of the target protein within cells or to isolate it for further study. The development of such probes would be invaluable for elucidating the roles of various enzymes and receptors in health and disease.

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful method for discovering new drug leads by testing large libraries of chemical compounds for their activity against a specific biological target. The this compound scaffold is well-suited for inclusion in HTS libraries due to its synthetic tractability and the diversity of derivatives that can be generated.

The amenability of the core structure to various chemical modifications allows for the creation of diverse chemical libraries centered around the pyridinyl-pyrimidine motif. These libraries can then be screened against a wide array of biological targets, including enzymes and receptors implicated in various diseases. For example, HTS has been successfully used to identify small molecule inhibitors of telomerase from chemical libraries, demonstrating the power of this approach in drug discovery. acs.org

The integration of computational methods with HTS can further accelerate the discovery process. Virtual screening of libraries of this compound derivatives can be performed to prioritize compounds for experimental testing, thereby saving time and resources. The physicochemical properties of these compounds can also be predicted to ensure they are suitable for HTS assays and have drug-like characteristics.

Theoretical Considerations for Rational Scaffold Design and Optimization

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the structure and function of the target molecule. The this compound scaffold provides an excellent framework for the application of rational design principles.

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. Research on various pyrimidine derivatives has already demonstrated the importance of specific substituents for their anticancer and antibacterial activities. For instance, studies on pyrimidine-4-yl-ethanol derivatives have identified key structural features required for their activity as ROS1 kinase inhibitors. tandfonline.com Similarly, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives has revealed that specific substitutions significantly enhance their antibacterial activity. nih.gov

Molecular modeling and computational chemistry play a vital role in the rational design of new compounds based on the this compound scaffold. Docking studies can predict how different derivatives will bind to the active site of a target protein, allowing for the design of compounds with improved affinity and selectivity. rjptonline.org For example, molecular docking has been used to guide the design of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors. rsc.org These computational approaches, combined with experimental data, enable a more targeted and efficient optimization of lead compounds. The pyrazolo[1,5-a]pyrimidine scaffold has been a focus for developing selective PI3Kδ inhibitors, with docking studies guiding the optimization of substituents. nih.gov

Contribution to Fundamental Understanding of Heterocyclic Chemical Biology

Heterocyclic compounds, such as those containing pyrimidine and pyridine rings, are of immense importance in biology and medicine. They form the core structures of many natural products and synthetic drugs. scispace.comscispace.com Research into this compound and its derivatives contributes significantly to our fundamental understanding of heterocyclic chemical biology.

The study of how these compounds interact with various biological targets provides insights into the molecular recognition processes that govern their biological effects. The pyrimidine ring, for example, is a key component of nucleic acids and many coenzymes, and its derivatives are known to interact with a wide range of enzymes and receptors. scispace.comscispace.com The exploration of the biological activities of novel pyridinyl-pyrimidine scaffolds expands our knowledge of the chemical space that can be targeted for therapeutic intervention.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and hydrogen bonding (e.g., hydroxyl proton downfield shifts).

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : For absolute structural elucidation. Use SHELX programs (SHELXL/SHELXS) for refinement, especially with high-resolution data .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

- Comparative assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity ).

- Control experiments : Test for batch-to-batch purity variations (HPLC ≥95%).

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., hydroxymethylpyridines ) to identify structure-activity trends.

What are the key considerations in designing a crystallization protocol for structural elucidation?

Q. Basic Research Focus

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to modulate solubility.

- Temperature gradients : Slow cooling (0.1°C/min) to promote single-crystal growth.

- Data collection : Employ synchrotron radiation for high-resolution datasets. SHELXL refinement is robust for handling twinned or disordered crystals .

What strategies can be employed to study the compound's interaction with biological targets at the molecular level?

Q. Advanced Research Focus

- Surface plasmon resonance (SPR) : Quantify binding kinetics to enzymes/receptors.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Cryo-EM : For visualizing macromolecular complexes if crystallization fails.

- Molecular dynamics simulations : Explore conformational flexibility in binding pockets (e.g., using GROMACS) .

How can researchers validate the purity and stability of this compound under varying storage conditions?

Q. Basic Research Focus

- Accelerated stability studies : Expose samples to elevated temperatures/humidity (40°C/75% RH) and monitor degradation via LC-MS.

- Photostability testing : Use UV-Vis spectroscopy to assess light-induced decomposition.

- Long-term storage : Recommend inert atmospheres (argon) and desiccants to prevent hydroxyl group oxidation .

What methodologies are suitable for analyzing the compound's electronic properties for material science applications?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.